MEK Inhibitor I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

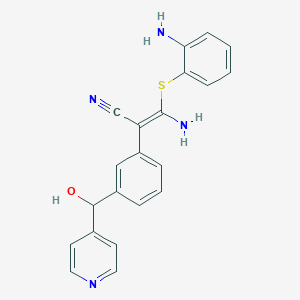

MEK Inhibitor I, also known as this compound, is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Molecular Targets and Binding Mechanisms

MEK inhibitors primarily interact with the kinase domain of MEK1/2 through two principal mechanisms:

-

Allosteric inhibition (e.g., Trametinib, PD0325901): Binds to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing MEK in an inactive conformation by locking the activation loop in a "DFG-out" state . This prevents Raf-mediated phosphorylation of MEK's activation loop (Ser218/222 in MEK1) .

-

ATP-competitive inhibition : Rare among MEK inhibitors, as most clinically approved agents (e.g., Cobimetinib) are non-ATP-competitive .

Key structural interactions include:

-

Van der Waals interactions with Val127 in the hinge region .

-

Stabilization of unphosphorylated MEK (u-MEK) via high-affinity binding, as seen with JTP-74057 (KD=3.5×10−10 M for u-MEK1) .

Enzymatic Inhibition Kinetics

Comparative IC50 values for representative MEK inhibitors:

| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Cell Proliferation (HT-29 IC50, nM) |

|---|---|---|---|

| Trametinib | 0.7 | 0.9 | 0.74 |

| PD0325901 | 1.0 | 1.0 | 3.4 |

| JTP-74057 | 3.5 (B-Raf/u-MEK1) | 5.3 (B-Raf/u-MEK2) | 0.57 |

Key findings:

-

JTP-74057 demonstrates 10-fold greater cellular potency than enzymatic inhibition due to preferential u-MEK binding .

-

Trametinib’s sub-nanomolar activity correlates with prolonged ERK pathway suppression .

3.1. Critical Binding Regions

-

Glycine-rich loop : Positions ATP’s γ-phosphate for catalysis; disrupted by allosteric inhibitors .

-

αC-helix : Salt bridge between Lys97 and Glu114 stabilizes active conformation; disrupted by inhibitors .

-

DFG motif : Allosteric inhibitors induce "DFG-out" conformation, blocking ERK docking .

3.2. Thermodynamic Stability

-

JTP-74057 increases u-MEK’s thermal stability (Tm shift: +7.5°C vs. control), outperforming PD0325901 (Tm shift: <1°C) .

-

Slow dissociation kinetics (koff=1.2×10−4 s−1) enable sustained MEK inhibition .

Mechanistic Differentiation Among Inhibitors

| Property | Trametinib | PD0325901 | JTP-74057 |

|---|---|---|---|

| Binding Site | Allosteric pocket | Allosteric pocket | u-MEK-specific pocket |

| MEK Phosphoform Preference | p-MEK | p-MEK | u-MEK |

| Dissociation Rate (koff) | N/A | 1.1×10−1 s−1 | 1.2×10−4 s−1 |

Downstream Biochemical Effects

Eigenschaften

Molekularformel |

C21H18N4OS |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

(Z)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+ |

InChI-Schlüssel |

NHBMKTBZZSJUGA-HEHNFIMWSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N |

Kanonische SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N |

Synonyme |

MEK inhibitor I MEKi-1 compound |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.